molecular formula C42H30O6 B7889133 Hexakis(4-hydroxyphenyl)benzene

Hexakis(4-hydroxyphenyl)benzene

Cat. No.: B7889133
M. Wt: 630.7 g/mol
InChI Key: WKEHQFOGKDCQJK-UHFFFAOYSA-N
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Description

Hexakis(4-hydroxyphenyl)benzene is a polyphenolic compound featuring a central benzene core symmetrically substituted with six 4-hydroxyphenyl groups. This highly functionalized aromatic system exhibits unique physicochemical properties, including high thermal stability, solubility in polar aprotic solvents, and reactivity due to its phenolic hydroxyl groups. The compound’s rigid, star-shaped geometry and hydrogen-bonding capacity make it a candidate for applications in supramolecular chemistry, porous materials, and catalysis.

Properties

IUPAC Name

4-[2,3,4,5,6-pentakis(4-hydroxyphenyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24,43-48H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEHQFOGKDCQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C7=CC=C(C=C7)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methoxy-Protected Precursors

Hexakis(4-methoxyphenyl)benzene (HPB-OMe) serves as a key intermediate. As detailed in, HPB-OMe is synthesized via a two-step process:

  • Stille Coupling : 4-Bromoanisole reacts with bis(tributylstannyl)acetylene in the presence of a Pd(PPh₃)₄ catalyst to form bis(4-methoxyphenyl)acetylene.

  • Cyclotrimerization : The acetylene undergoes Co₂(CO)₈-catalyzed cyclotrimerization in refluxing toluene, yielding HPB-OMe with a 79% yield.

Reaction conditions and yields are summarized in Table 1.

Table 1. Cyclotrimerization Conditions for HPB-OMe Synthesis

StepCatalystSolventTemperatureTime (h)Yield (%)
Stille CouplingPd(PPh₃)₄TolueneReflux4843
CyclotrimerizationCo₂(CO)₈TolueneReflux2479

Mechanistic Insights

The cyclotrimerization proceeds via a cobalt-mediated [2+2+2] cycloaddition mechanism, forming the hexagonal core. Steric hindrance from substituents (e.g., methyl groups) can reduce yields, as observed in HPB-OMe(2) synthesis (65% yield).

Deprotection of Methoxy Precursors

The conversion of HPB-OMe to HHPB requires deprotection of methoxy groups. Boron tribromide (BBr₃) is the reagent of choice for this transformation.

Deprotection Protocol

HPB-OMe is treated with excess BBr₃ in dichloromethane at 20°C for 30 hours, achieving near-quantitative deprotection (98% yield). The reaction mechanism involves sequential cleavage of methoxy groups via intermediate boron complexes.

Key Observations :

  • Solubility Challenges : HHPB exhibits limited solubility in nonpolar solvents (e.g., CHCl₃) due to hydrogen bonding between hydroxyl groups.

  • Characterization : Successful deprotection is confirmed by the disappearance of methoxy signals (~3.8 ppm) in ¹H NMR and the emergence of broad hydroxyl peaks (~5.2 ppm).

Comparative Analysis of Deprotection Agents

While BBr₃ is highly effective, alternative agents like BCl₃ and HI have been explored. BBr₃ outperforms these due to its stronger Lewis acidity and milder reaction conditions (Table 2).

Table 2. Efficiency of Deprotection Reagents

ReagentSolventTemperatureTime (h)Yield (%)
BBr₃CH₂Cl₂20°C3098
BCl₃CH₂Cl₂0°C4872
HIAcetic Acid110°C1265

Challenges and Optimization Strategies

Solubility Management

Post-deprotection, HHPB’s poor solubility in organic solvents complicates purification. Strategies include:

  • Derivatization : Temporarily protecting hydroxyl groups as acetates or trimethylsilyl ethers during synthesis.

  • Co-solvent Systems : Using DMF/water mixtures to enhance solubility.

Purity Control

Chromatographic purification (silica gel, CHCl₃/MeOH) is critical to remove residual catalysts and byproducts. Elemental analysis and mass spectrometry are essential for verifying purity .

Chemical Reactions Analysis

Types of Reactions

Hexakis(4-hydroxyphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acid chlorides or alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hexakis(4-quinonyl)benzene, while substitution reactions can produce various ester or ether derivatives .

Mechanism of Action

The mechanism of action of hexakis(4-hydroxyphenyl)benzene is primarily related to its ability to form hydrogen bonds and participate in various chemical reactions. The hydroxy groups on the phenyl rings can form hydrogen bonds with other molecules, leading to the formation of stable networks and complexes . These interactions are crucial for its applications in materials science and biological studies.

Comparison with Similar Compounds

Hexakis(4-bromophenyl)benzene

  • Functional Groups : Bromine substituents.
  • Key Properties : High Brunauer-Emmett-Teller (BET) surface area (742 m²/g) in microporous polymers (HPOP-2) but moderate thermal stability (degradation at ~280°C) .
  • Applications : Precursor for cross-coupled polymers; used in conjugated microporous polymers (HCMPs) for iodine capture (336 wt% capacity) via Buchwald-Hartwig amination .

1,3,5,7-Tetrakis(4-iodophenyl)adamantane

  • Structural Features : Adamantane core with iodophenyl arms.
  • Key Properties : Lower BET surface area (665 m²/g) than hexakis(4-bromophenyl)benzene but superior thermal stability (degradation at ~340°C), attributed to adamantane’s rigid 3D framework .

Hexa(4-formylphenyl)benzene (HFBP)

  • Functional Groups : Aldehyde moieties.
  • Key Applications : Building block for covalent organic frameworks (COFs) due to aldehyde reactivity; molecular weight = 702.75 g/mol, purity >98% .

Hexakis(4-cyanophenyl)benzene

  • Functional Groups: Cyano substituents.
  • Key Properties : Forms solvent-dependent inclusion crystals via C–H···N interactions, with up to 58% accessible crystal volume for guests. Structural diversity limits predictability in crystal engineering .

1,3,5-Tris(4-hydroxyphenyl)benzene

  • Functional Groups : Three hydroxyl groups.
  • Applications : Simpler analog used in hydrogen-bonded frameworks and photoluminescent materials; reduced functionality compared to hexakis derivatives impacts framework stability .

Table 1: Comparative Properties of Hexaphenylbenzene Derivatives

Compound Functional Groups BET Surface Area (m²/g) Degradation Temp (°C) Key Application
Hexakis(4-bromophenyl)benzene Bromo 742 280 Microporous polymers, iodine capture
Tetrakis(4-iodophenyl)adamantane Iodo, Adamantane 665 340 Thermally stable MOPs
Hexa(4-formylphenyl)benzene Aldehyde N/A N/A COFs, gas adsorption
Hexakis(4-cyanophenyl)benzene Cyano N/A N/A Crystal engineering
HCMPs (from HBB) Amine 430 N/A Iodine capture
1,3,5-Tris(4-hydroxyphenyl)benzene Hydroxyl (3) N/A N/A COFs, photoluminescence

Functional Group Impact on Performance

  • Thermal Stability : Adamantane derivatives outperform purely aromatic analogs due to their rigid 3D cores .
  • Gas/Iodine Adsorption : Bromine and amine functionalities enhance halogen bonding and porosity, critical for high iodine uptake .
  • Reactivity : Aldehyde groups in HFBP enable dynamic covalent chemistry for COF synthesis, whereas hydroxyl groups facilitate hydrogen bonding in frameworks .

Q & A

Basic: What synthetic methodologies are effective for preparing hexakis(4-hydroxyphenyl)benzene with high purity?

Methodological Answer:
this compound is typically synthesized via iterative cross-coupling reactions. A validated approach involves:

  • Multi-step Suzuki-Miyaura coupling between a hexabromobenzene core and 4-hydroxyphenylboronic acid derivatives under inert atmosphere .
  • Purification via column chromatography followed by recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to remove oligomeric byproducts.
  • Validation using 1H^{1}\text{H}-NMR and high-resolution mass spectrometry (HRMS) to confirm substitution completeness and hydroxyl group integrity.

Basic: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction is critical for resolving:

  • Conformational flexibility : The six 4-hydroxyphenyl groups exhibit rotational freedom, leading to polymorphism. Solvent choice during crystallization (e.g., toluene vs. DMSO) significantly impacts packing motifs, as shown in analogous hexakis(4-cyanophenyl)benzene systems .
  • Hydrogen-bonding networks : Intermolecular O–H···O interactions between hydroxyl groups can stabilize specific lattice configurations. Refinement software (e.g., SHELX) is used to model disorder in peripheral substituents.

Advanced: How do solvent-induced C–H···X interactions influence host-guest behavior in inclusion compounds of this compound?

Methodological Answer:

  • Solvent screening : Crystallization in halogenated solvents (e.g., chloroform) promotes C–H···π interactions, while polar solvents (e.g., acetone) favor O–H···O hydrogen bonding. This was demonstrated in hexakis(4-cyanophenyl)benzene, where solvent size directly correlates with accessible crystal void volume (up to 58%) .
  • Guest selectivity : Competitive binding assays (e.g., fluorescence titration) can quantify affinity for aromatic guests, leveraging the host’s π-rich cavity.

Advanced: What spectroscopic strategies address signal overlap in 13C^{13}\text{C}13C-NMR characterization of this compound?

Methodological Answer:

  • DEPT-135 experiments : Differentiate quaternary carbons (e.g., central benzene core) from CH/CH2_2 groups in substituents.
  • Substituent-induced chemical shifts : Reference data from hexakis(pyrazolyl)benzene analogs show that electron-donating groups (e.g., –OH) deshield ipso carbons by ~8–10 ppm, aiding signal assignment .
  • Variable-temperature NMR : Resolves dynamic broadening caused by phenyl ring rotation at high temperatures (>300 K).

Advanced: How does functionalization of hydroxyl groups alter the supramolecular reactivity of this compound?

Methodological Answer:

  • Protection/deprotection strategies : Acetylation of –OH groups (using acetic anhydride) reduces hydrogen-bonding capacity, enabling solubility in non-polar solvents for Heck coupling or Sonogashira reactions .
  • Comparative reactivity studies : Hexakis(4-azidomethyl)benzene derivatives exhibit explosive reactivity under thermal stress, whereas hydroxylated analogs are stable up to 250°C, highlighting the role of substituent electronics .

Advanced: Can this compound serve as a building block for covalent organic frameworks (COFs)?

Methodological Answer:

  • Ester/ether linkage formation : React with terephthaloyl chloride or 2,5-dimethoxyterephthalaldehyde to form porous frameworks, as demonstrated with 1,3,5-tris(4-hydroxyphenyl)benzene .
  • Porosity optimization : BET surface area analysis (N2_2 adsorption at 77 K) quantifies pore size distribution, with hydroxyl groups enhancing hydrophilicity for targeted gas adsorption (e.g., CO2_2).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Hexakis(4-hydroxyphenyl)benzene
Reactant of Route 2
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